molecular formula C28H27N5O2S B2724169 Alk2-IN-2

Alk2-IN-2

Cat. No.: B2724169
M. Wt: 497.6 g/mol
InChI Key: IPESYYFOXATSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for ALK2-IN-2 are not readily available in the literature. further research may reveal additional details.
    • Industrial production methods remain undisclosed, likely due to proprietary considerations.
  • Chemical Reactions Analysis

    • ALK2-IN-2’s chemical behavior involves interactions with various reagents and conditions. precise information on the types of reactions (oxidation, reduction, substitution, etc.) and major products formed is limited.
    • Researchers have discovered this compound as a promising compound, but further investigations are needed to elucidate its full reactivity profile.
  • Scientific Research Applications

    • ALK2-IN-2 has significant implications across scientific disciplines:

        Chemistry: Its unique structure and selectivity make it valuable for medicinal chemistry and drug discovery.

        Biology: Researchers study this compound’s impact on cellular processes, including cell growth, differentiation, and tissue regeneration.

        Medicine: Potential therapeutic applications include treating bone disorders, cancer, and other diseases involving the TGF-beta/Smad pathway.

        Industry: this compound may find applications in pharmaceuticals and biotechnology.

  • Mechanism of Action

    • ALK2-IN-2 modulates the TGF-beta/Smad signaling pathway by inhibiting ALK2. Upon binding, it interferes with downstream phosphorylation events, affecting gene expression and cellular responses.
    • Molecular targets include Smad proteins, which transduce signals from the receptor to the nucleus, regulating gene transcription.
  • Comparison with Similar Compounds

    • ALK2-IN-2’s uniqueness lies in its remarkable selectivity for ALK2 over ALK3. Similar compounds targeting ALK receptors include LDN-193189 (ALK2/3 inhibitor) and dorsomorphin (ALK2/3/4 inhibitor).

    Properties

    IUPAC Name

    4-[6-[4-(1-pyrrolidin-1-ylethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]naphthalene-1-sulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H27N5O2S/c1-19(32-14-4-5-15-32)20-8-10-21(11-9-20)22-16-30-28-26(17-31-33(28)18-22)24-12-13-27(36(29,34)35)25-7-3-2-6-23(24)25/h2-3,6-13,16-19H,4-5,14-15H2,1H3,(H2,29,34,35)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IPESYYFOXATSFJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=C(C5=CC=CC=C54)S(=O)(=O)N)N=C2)N6CCCC6
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H27N5O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    497.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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